Cas no 10066-90-7 (Acetamide,N-[4-(sulfooxy)phenyl]-)

Acetamide,N-[4-(sulfooxy)phenyl]- structure
10066-90-7 structure
Product Name:Acetamide,N-[4-(sulfooxy)phenyl]-
CAS-nummer:10066-90-7
MF:C8H9NO5S
MW:231.225761175156
CID:150500
PubChem ID:83939
Update Time:2025-04-19

Acetamide,N-[4-(sulfooxy)phenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Acetamide,N-[4-(sulfooxy)phenyl]-
    • (4-acetamidophenyl) hydrogen sulfate
    • 4-ACETAMINOPHEN SULFATE
    • 4-Acetaminophen Sulfate Discontinued See: A161230
    • 4-acetamidophenylsulfate monoester
    • 4-acetamidophenylsulphate
    • Acetamide,N-[4-(sulfooxy)phenyl]
    • Acetaminophen sulfate
    • Acetaminophen sulfate ester
    • acetaminophen sulphate
    • acetaminophen sulphate ester
    • Acetaminophen-O-sulfate
    • N-(4-(Sulfooxy)phenyl)acetamide
    • N-Acetyl-4-aminophenol sulfate
    • Paracetamol sulfate
    • p-hydroxyacetanilide sulphate ester
    • UNII-S6002H6J9F
    • 10066-90-7
    • CHEBI:32635
    • N-acetyl-4-aminophenol sulphate
    • (4-acetamidophenyl) hydrogen sulphate
    • Q27115027
    • FT-0636624
    • SCHEMBL5023104
    • 4-Acetamidophenyl hydrogen sulphate
    • DTXSID70143433
    • 4-acetamidophenyl hydrogen sulfate
    • Acetaminophen sulfate (potassium salt)
    • PCM-S
    • ACETAMINOPHEN-4(O)-SULFATE
    • NS00004863
    • Discontinued See: A161230
    • paracetamol sulphate
    • FT-0661043
    • acetaminophen o-sulfate
    • 4-Acetamidophenol sulfate
    • paracetamol-sulfate
    • S6002H6J9F
    • Acetamide, N-(4-(sulfooxy)phenyl)-
    • ACETANILIDE, 4'-HYDROXY-, HYDROGEN SULPHATE
    • ACETANILIDE, 4'-HYDROXY-, HYDROGEN SULFATE
    • ACETAMINOPHEN-4(O)-SULPHATE
    • CHEMBL3544802
    • Inchi: 1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)
    • InChI-sleutel: IGTYILLPRJOVFY-UHFFFAOYSA-N
    • LACHT: S(=O)(=O)(O)OC1C=CC(=CC=1)NC(C)=O

Berekende eigenschappen

  • Exacte massa: 231.02000
  • Monoisotopische massa: 231.02014356g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 4
  • Complexiteit: 312
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.1
  • Topologisch pooloppervlak: 101Ų

Experimentele eigenschappen

  • Smeltpunt: 170°C (dec.)
  • PSA: 101.08000
  • LogboekP: 1.98040
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